molecular formula C7H10N2OS B12818676 S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate

S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate

Cat. No.: B12818676
M. Wt: 170.23 g/mol
InChI Key: CTWLFXJWNIAGHD-UHFFFAOYSA-N
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Description

S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate: is a thioester compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .

Chemical Reactions Analysis

Types of Reactions: S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with biological targets .

Comparison with Similar Compounds

Uniqueness: S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate is unique due to its combination of an imidazole ring and a thioester group, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

S-[2-(1H-imidazol-5-yl)ethyl] ethanethioate

InChI

InChI=1S/C7H10N2OS/c1-6(10)11-3-2-7-4-8-5-9-7/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

CTWLFXJWNIAGHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CN=CN1

Origin of Product

United States

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